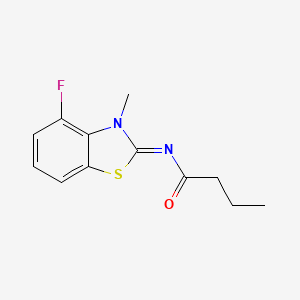

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazoles often involves the reaction of 2-aminothiophenols with various reagents . For example, a condensation of 2-aminothiophenol with aldehydes in DMF can efficiently provide 2-substituted benzothiazoles .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The exact structure of “N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)butanamide” would depend on the specific arrangement of the atoms and functional groups within the molecule.Applications De Recherche Scientifique

Antibacterial Activity

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide: exhibits potent antibacterial activity. Researchers have synthesized a series of novel quinolinium derivatives, including this compound, and investigated their effects on various bacterial strains. Notably, it shows strong antibacterial activity against multidrug-resistant bacteria, including MRSA (methicillin-resistant Staphylococcus aureus), VRE (vancomycin-resistant Enterococcus), and NDM-1 Escherichia coli . Among these derivatives, a specific compound with a 4-fluorophenyl group (referred to as A2) demonstrates superior antibacterial efficacy, with minimum inhibitory concentrations (MICs) lower than those of methicillin and vancomycin . The mechanism of action involves disrupting the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division, ultimately leading to bacterial cell death.

Metal-Organic Frameworks (MOFs)

Interestingly, the dioxole-functionalized metal–organic framework (MOF) analogs have been synthesized using related compounds. While not directly involving (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide, this highlights the broader applications of related chemical motifs in materials science and catalysis .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2OS/c1-3-5-10(16)14-12-15(2)11-8(13)6-4-7-9(11)17-12/h4,6-7H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMSJPUAVGBAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2563677.png)

![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2563678.png)

![N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2563679.png)

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2563684.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2563689.png)